molecular formula C22H26N6O2 B12467627 N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine

N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine

Cat. No.: B12467627
M. Wt: 406.5 g/mol
InChI Key: VZMCYZNFPRRNOP-UHFFFAOYSA-N
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Description

N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine is a complex organic compound that features a triazine ring substituted with dimethylphenylamino groups and an alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 3,5-dimethylaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution of chlorine atoms with dimethylphenylamino groups. The resulting intermediate is then reacted with alanine to form the final product. The reaction conditions often include solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the dimethylphenyl groups, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and dimethylphenylamino groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity. The alanine moiety may also play a role in binding to specific sites on proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine is unique due to its combination of a triazine ring with dimethylphenylamino groups and an alanine moiety. This unique structure imparts specific reactivity and binding properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

IUPAC Name

2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]propanoic acid

InChI

InChI=1S/C22H26N6O2/c1-12-6-13(2)9-17(8-12)24-21-26-20(23-16(5)19(29)30)27-22(28-21)25-18-10-14(3)7-15(4)11-18/h6-11,16H,1-5H3,(H,29,30)(H3,23,24,25,26,27,28)

InChI Key

VZMCYZNFPRRNOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC(C)C(=O)O)NC3=CC(=CC(=C3)C)C)C

Origin of Product

United States

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